molecular formula C19H24ClN3O B565535 Benzydamine-d6 Hydrochloride

Benzydamine-d6 Hydrochloride

Cat. No.: B565535
M. Wt: 351.9 g/mol
InChI Key: HNNIWKQLJSNAEQ-TXHXQZCNSA-N
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Description

Benzydamine-d6 (hydrochloride) is a deuterated form of benzydamine hydrochloride, a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is commonly used for the treatment of pain and inflammation in the mouth and throat, such as sore throats, mouth ulcers, and post-dental surgery pain .

Mechanism of Action

Target of Action

Benzydamine-d6 Hydrochloride, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflammatory cell types and mediators, inhibiting the synthesis and release of pro-inflammatory mediators .

Mode of Action

Unlike traditional aspirin-like NSAIDs, which are acids or metabolised to acids, benzydamine is a weak base . It demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . The anti-inflammatory activity of benzydamine is related to its ability to inhibit the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . Furthermore, its antinociceptive action is due to CB1R stimulation .

Biochemical Pathways

This compound can decrease TNF-α, IL-1β and prostaglandin synthesis, also inhibiting leukocyte-endothelial interactions, neutrophil degranulation, vasodilation and vascular permeability . These biochemical pathways are crucial in the inflammatory response, and their modulation by benzydamine leads to its anti-inflammatory and analgesic effects.

Pharmacokinetics

It is most frequently employed as a locally acting analgesic and anti-inflammatory treatment . As a weak base, it has various physicochemical properties that facilitate its mechanism of action . .

Result of Action

The molecular and cellular effects of benzydamine’s action include a decrease in action potential firing frequency, an increase in rheobase, and an increase in afterhyperpolarization (AHP) amplitude . These changes in neuronal excitability are thought to be related to the direct inhibition of Nav 1.8 and 1.9 channels, while the changes in AHP could relate with HCN or Kv7 channels modulation .

Action Environment

The action, efficacy, and stability of benzydamine can be influenced by various environmental factors. For instance, the presence of an inflammatory environment can enhance the potency of benzydamine . .

Biochemical Analysis

Biochemical Properties

Benzydamine-d6 Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It inhibits LPS-induced TNF-α and IL-1β production in isolated human peripheral blood mononuclear cells (PBMCs) when used at concentrations of 12, 25, and 50 µM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it reduces serum and lung levels of TNF-α and IL-1β, as well as mortality, in a mouse model of LPS-induced endotoxemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzydamine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the benzydamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give the N-nitroso derivative, which is then reduced by sodium thiosulfate to give the transient hydrazine .

Industrial Production Methods: Industrial production of benzydamine-d6 (hydrochloride) typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The separation is carried out on a Gemini C18 column using acetonitrile-methanol-ammonium carbonate buffer as the mobile phase .

Chemical Reactions Analysis

Types of Reactions: Benzydamine-d6 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity.

Common Reagents and Conditions: Common reagents used in the reactions of benzydamine-d6 (hydrochloride) include nitrous acid, sodium thiosulfate, and deuterated solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of benzydamine-d6 (hydrochloride) include hydroxy, dealkylated, and N-oxide metabolites. These metabolites contribute to the compound’s pharmacological effects .

Scientific Research Applications

Benzydamine-d6 (hydrochloride) has a wide range of scientific research applications. It is used in chemistry for the study of reaction mechanisms and the development of new synthetic methods. In biology, it is used to investigate the effects of deuterium substitution on biological activity. In medicine, benzydamine-d6 (hydrochloride) is used as a reference standard in pharmacokinetic studies to understand the metabolism and distribution of benzydamine. Additionally, it is used in the pharmaceutical industry for quality control and formulation development .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to benzydamine-d6 (hydrochloride) include other NSAIDs such as ibuprofen, aspirin, and naproxen. These compounds share anti-inflammatory and analgesic properties but differ in their chemical structures and mechanisms of action .

Uniqueness: Benzydamine-d6 (hydrochloride) is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged therapeutic effects and reduced dosing frequency compared to non-deuterated analogs .

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNIWKQLJSNAEQ-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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